![molecular formula C6H10O2 B168718 4-Methylpent-4-enoic acid CAS No. 1001-75-8](/img/structure/B168718.png)
4-Methylpent-4-enoic acid
Overview
Description
4-Methylpent-4-enoic acid is a methyl-branched fatty acid . It has a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol .
Molecular Structure Analysis
The InChI code for 4-Methylpent-4-enoic acid is1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8)
. The Canonical SMILES is CC(=C)CCC(=O)O
. Physical And Chemical Properties Analysis
4-Methylpent-4-enoic acid has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 114.068079557 g/mol . The topological polar surface area is 37.3 Ų . It has a heavy atom count of 8 .Scientific Research Applications
Catalytic Behavior in Chemical Reactions
4-Methylpent-4-enoic acid plays a significant role in catalytic processes. For instance, its behavior in the conversion of 4-methylpentan-2-ol, leading to 4-methylpent-1-ene (a starting product for manufacturing polymers with superior technological properties), is notable. This conversion has been studied using zirconia and ceria-lanthana as catalysts, which demonstrated the importance of the acid-base properties of the oxide systems in these reactions (Cutrufello et al., 2002).
Photoisomerizations in Protonated Forms
The protonated form of 4-methylpent-2-enoic acid has been researched for its photoisomerizations. Studies have shown that it undergoes cis/trans isomerization about the carbon-carbon partial double bond. This process is in line with an excited state twisting/charge localization model for the excited states of these systems (Childs et al., 1983).
Reactions with Primary Amines
Research into the reactions of lactones derived from 4-hydroxypent-2-enoic acid, including its methylated form, with primary amines, has been conducted. These studies provide insights into the mechanisms of action of carcinogenic lactones, showing different reaction pathways and potential implications for understanding tumor induction (Jones & Young, 1966).
Nuclear Magnetic Resonance (NMR) Studies
4-Methylpent-4-enoic acid and its derivatives have been characterized by high-resolution NMR spectroscopy. This has led to the determination of dissociation constants and ion-specific chemical shifts, providing valuable information for understanding the chemical behavior of these compounds in various environments (Uhlemann et al., 2002).
Synthesis of Derivatives
The synthesis of derivatives of 4-methylpent-4-enoic acid, such as 2-amino-4-fluoropent-4-enoic acids, is an area of active research. These derivatives are important as isosteres of asparagine, a key amino acid, and have implications in the development of novel compounds with potential pharmaceutical applications (Laue et al., 1999).
Catalytic Activity in Dehydration Reactions
4-Methylpent-4-enoic acid's derivatives have been studied for their catalytic activity, particularly in dehydration reactions. This research has implications for the manufacturing of polymers with high technological properties, demonstrating the influence of acid-base features of catalysts in product distribution (Cutrufello et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-methylpent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBTFZQLHOFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415231 | |
Record name | 4-Methylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpent-4-enoic acid | |
CAS RN |
1001-75-8 | |
Record name | 4-Methylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.